2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid
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Overview
Description
2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid.
Reduction: Formation of 2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes or modulate receptor activity, leading to various biological effects .
Comparison with Similar Compounds
- 2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid shares similarities with compounds like 4-(trifluoromethyl)phenylboronic acid and 2-hydroxy-2-(trifluoromethyl)propionic acid .
Uniqueness:
- The presence of both a hydroxyl and a carboxylic acid group in this compound provides unique reactivity and versatility in chemical synthesis compared to its analogs.
- The trifluoromethyl group imparts enhanced stability and lipophilicity, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H9F3O3 |
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Molecular Weight |
234.17 g/mol |
IUPAC Name |
2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8,14H,5H2,(H,15,16) |
InChI Key |
FPBLAVBKUSKNJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)C(F)(F)F |
Origin of Product |
United States |
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